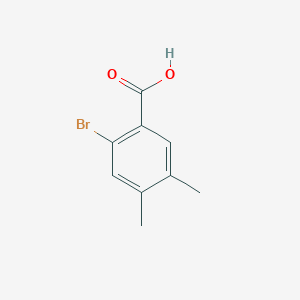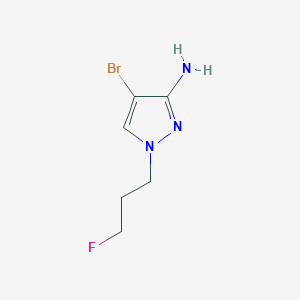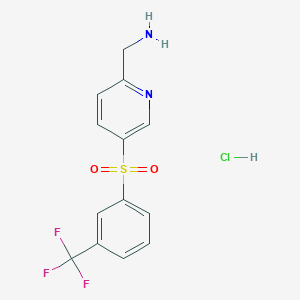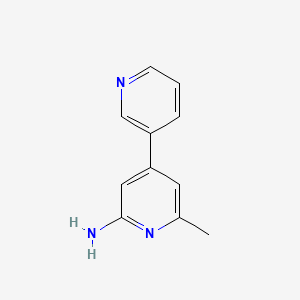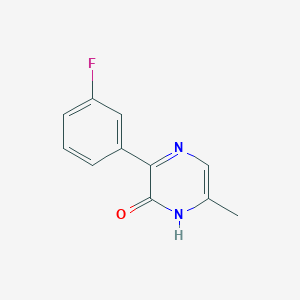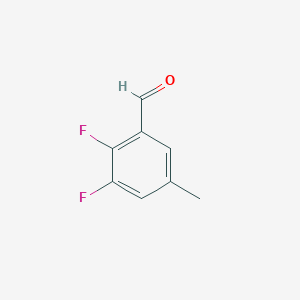![molecular formula C22H18O2 B13154041 3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol CAS No. 143569-18-0](/img/structure/B13154041.png)
3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol: is an organic compound belonging to the binaphthol family It is characterized by the presence of two naphthalene rings connected at the 1 and 1’ positions, with hydroxyl groups at the 1 and 1’ positions and methyl groups at the 3 and 3’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol typically involves the coupling of two naphthalene units. One common method is the oxidative coupling of 3-methyl-2-naphthol using a suitable oxidizing agent such as ferric chloride or copper(II) chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar oxidative coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Formation of 3,3’-dimethyl-[2,2’-binaphthoquinone]-1,1’-dione.
Reduction: Formation of 3,3’-dimethyl-[2,2’-dihydrobinaphthalene]-1,1’-diol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with metal ions.
Industry: In the industrial sector, 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol can be used in the production of advanced materials, such as polymers and resins, due to its stability and structural properties.
Mecanismo De Acción
The mechanism by which 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol exerts its effects is largely dependent on its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
- 3,3’-Dimethoxy-[2,2’-binaphthalene]-1,1’-diol
- 3,3’-Diphenyl-[2,2’-binaphthalene]-1,1’-diol
- 3,3’-Dibromo-[2,2’-binaphthalene]-1,1’-diol
Uniqueness: 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol is unique due to the presence of methyl groups at the 3 and 3’ positions, which can influence its electronic properties and reactivity. This structural feature can enhance its stability and make it more suitable for specific applications compared to its analogs.
Propiedades
Número CAS |
143569-18-0 |
|---|---|
Fórmula molecular |
C22H18O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-(1-hydroxy-3-methylnaphthalen-2-yl)-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C22H18O2/c1-13-11-15-7-3-5-9-17(15)21(23)19(13)20-14(2)12-16-8-4-6-10-18(16)22(20)24/h3-12,23-24H,1-2H3 |
Clave InChI |
BXAKKQJXUISPKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1C3=C(C4=CC=CC=C4C=C3C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)


